1-(4-fluorophenyl)-4-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine
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Overview
Description
1-(4-fluorophenyl)-4-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine is a complex organic compound that features a piperazine ring substituted with fluorophenyl and pyrazolopyrazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-4-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazolopyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution reactions: Introduction of the fluorophenyl groups can be done via nucleophilic aromatic substitution reactions.
Piperazine ring formation: This step might involve the reaction of the intermediate compounds with piperazine under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-4-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride could be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could lead to de-fluorinated products.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent, possibly in the treatment of neurological disorders.
Industry: Could be used in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for compounds like 1-(4-fluorophenyl)-4-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-4-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine
- 1-(4-bromophenyl)-4-[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine
Uniqueness
The presence of fluorine atoms in 1-(4-fluorophenyl)-4-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine can significantly influence its chemical properties, such as increased metabolic stability and altered electronic characteristics, making it unique compared to its chloro- or bromo-substituted analogs.
Properties
IUPAC Name |
2-(4-fluorophenyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F2N5/c23-17-3-1-16(2-4-17)20-15-21-22(25-9-10-29(21)26-20)28-13-11-27(12-14-28)19-7-5-18(24)6-8-19/h1-10,15H,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCQFEVCLDMGTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=CN4C3=CC(=N4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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